Trifloxystrobin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Key on ui mechanism of action |

... The present study was performed in order to identify the skin toxicity mechanism of trifloxystrobin using HaCaT (keratinocyte of human skin) cells. Following 24 or 48 hr treatment, cell viability, and subsequent Annexin V-FITC/propidium iodide assay, TUNEL assay and Western blotting were performed to investigate the cell death mechanism of trifloxystrobin. Exposure to trifloxystrobin resulted in diminished viability of HaCaT cells in both a time- and concentration-dependent manner. The cell death was derived through apoptotic pathways in the HaCaT cells. Furthermore, we explored the effect of trifloxystrobin on TRAIL-mediated extrinsic apoptosis using siRNA transfection. Knockdown of death receptor 5 suppressed trifloxystrobin-provoked apoptosis. These results indicate that trifloxystrobin induces TRAIL-mediated apoptosis and has an inhibitory effect in keratinocytes that can interfere with the barrier function and integrity of the skin ... Strobilurin fungicidal activity inhibits mitochondrial respiration by disrupting the cytochrome complex, thus blocking electron transfer. /Strobilurin fungicides/ |

|---|---|

Molecular Formula |

C20H19F3N2O4 |

Molecular Weight |

408.4 g/mol |

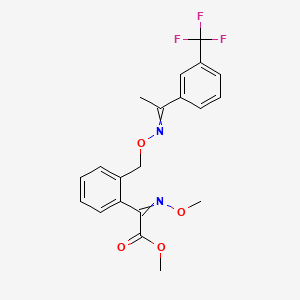

IUPAC Name |

methyl 2-methoxyimino-2-[2-[[1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate |

InChI |

InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3 |

InChI Key |

ONCZDRURRATYFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F |

boiling_point |

approximately 312 °C |

Color/Form |

White powder |

density |

1.36 g/mL at 21 °C |

flash_point |

>70.00 °C (>158.00 °F) |

melting_point |

72.9 °C |

physical_description |

White odorless solid; [Merck Index] |

solubility |

In water, 0.610 mg/L at 25 °C In acetone, dichloromethane and ethyl acetate >500, hexane 11, methanol 76, octanol 18, toluene 500 (all in g/L, 25 °C) |

vapor_pressure |

0.00000003 [mmHg] 2.55X10-8 mm Hg at 25 °C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Fungicidal Mechanism of Trifloxystrobin on Fungal Respiration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trifloxystrobin (B1683241) is a broad-spectrum, preventative fungicide belonging to the strobilurin class, which are synthetic analogues of naturally occurring antifungal compounds.[1][2] Its mode of action is the inhibition of mitochondrial respiration by blocking the electron transfer chain, a vital process for cellular energy (ATP) production in fungi.[1] Specifically, this compound targets the cytochrome bc1 complex (Complex III) at the Quinone outside (Qo) binding site. This highly specific, single-site action effectively halts spore germination and mycelial growth, but also makes it prone to resistance development through target site mutations.[2][3] This guide provides a detailed examination of the biochemical mechanism, quantitative inhibitory data, relevant experimental protocols, and the molecular basis of resistance.

Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

The primary target of this compound is the mitochondrial electron transport chain (ETC), the central pathway for cellular respiration and ATP synthesis.[1] this compound exerts its fungicidal effect by specifically inhibiting the cytochrome bc1 complex , also known as Complex III.[4]

This multisubunit transmembrane protein complex plays a critical role in the ETC by catalyzing the transfer of electrons from ubiquinol (B23937) (QH2) to cytochrome c.[5] This electron transfer is coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space, generating the proton-motive force that drives ATP synthesis.[5]

This compound is classified as a Quinone outside Inhibitor (QoI) .[6] It binds to the Qo (quinol oxidation) site located on the cytochrome b subunit of the bc1 complex.[3] This binding action physically obstructs the docking of the natural substrate, ubiquinol, thereby blocking the entire downstream flow of electrons to cytochrome c1 and subsequently to Complex IV.[3][4] The interruption of the electron transport chain leads to a collapse of the mitochondrial membrane potential, cessation of ATP production, and ultimately, fungal cell death.[1] The fungicidal properties are derived from the parent ester form of this compound; its main acid metabolite is largely inactive.[1][7]

Caption: this compound inhibits the fungal mitochondrial electron transport chain at Complex III.

Quantitative Inhibitory Data

The efficacy of this compound is quantified by its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represent the concentration of the fungicide required to inhibit fungal growth or a specific enzymatic process by 50%. These values vary depending on the fungal species and the specific assay conditions.

| Fungal Pathogen | Common Name | IC50 / EC50 (µg/mL) | Assay Type |

| Sclerotinia sclerotiorum | White Mold | 0.01 - 0.80 (Mean: 0.06) | Mycelial Growth Inhibition |

| Fusarium graminearum | Fusarium Head Blight | 1.33 | Conidial Germination |

| Myrothecium verrucaria | - | 3.0 | Not Specified |

Note: Data compiled from various studies.[8] EC50 values for S. sclerotiorum showed a unimodal distribution with a right-hand tail.[9]

Experimental Protocols

Detailed methodologies are crucial for studying the mechanism of action and evaluating the efficacy of respiratory inhibitors like this compound.

Protocol 1: In Vitro Assay for Mitochondrial Complex III (Ubiquinol-Cytochrome c Reductase) Activity

This protocol measures the specific activity of Complex III by monitoring the reduction of cytochrome c.

Principle: Isolated mitochondria are supplied with a substrate for Complex III (decylubiquinol, a soluble analogue of ubiquinol). The activity of the complex is determined by measuring the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c. The assay is performed in the presence and absence of this compound to quantify its inhibitory effect.

Materials:

-

Isolated fungal mitochondria

-

Complex III Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)[10]

-

Substrate: Oxidized Cytochrome c[11]

-

Electron Donor: Decylubiquinol

-

Complex I inhibitor (e.g., Rotenone) to prevent electron input from Complex I[12]

-

Complex III inhibitor (e.g., Antimycin A) as a positive control[12]

-

This compound stock solution (in DMSO or ethanol)

-

UV/Vis spectrophotometer or microplate reader capable of kinetic measurements at 550 nm[12][13]

Procedure:

-

Mitochondria Preparation: Isolate mitochondria from fungal cultures using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension (e.g., via Bradford assay).[11]

-

Reagent Preparation: Prepare working solutions of all reagents in the assay buffer. Keep mitochondria on ice.

-

Assay Setup: In a 96-well plate or cuvette, prepare the reaction mixtures. A typical setup includes:

-

Sample Well: Assay buffer, rotenone, mitochondrial sample, and various concentrations of this compound.

-

Positive Control Well: Assay buffer, rotenone, mitochondrial sample, and a saturating concentration of Antimycin A.

-

No Inhibitor Control: Assay buffer, rotenone, mitochondrial sample, and solvent control (e.g., DMSO).

-

-

Initiate Reaction: Add oxidized cytochrome c to all wells. Start the reaction by adding the electron donor, decylubiquinol.

-

Kinetic Measurement: Immediately begin reading the absorbance at 550 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes at a constant temperature (e.g., 25°C).[12][13]

-

Data Analysis:

-

Calculate the rate of cytochrome c reduction (ΔAbs/min) from the linear portion of the kinetic curve.

-

The specific Complex III activity is the rate observed in the "No Inhibitor Control" minus the rate in the "Positive Control" (Antimycin A).

-

Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.

-

Caption: Workflow for determining the IC50 of this compound on Complex III activity.

Protocol 2: Whole-Cell Fungal Respiration Measurement

This protocol assesses the impact of this compound on the overall respiratory activity of intact fungal cells by measuring oxygen consumption.

Principle: A suspension of fungal cells or mycelia is placed in a sealed chamber equipped with an oxygen sensor (e.g., a Clark-type oxygen electrode).[14] The rate of oxygen depletion in the buffer, due to cellular respiration, is monitored over time. The addition of this compound will inhibit respiration, leading to a decrease in the oxygen uptake rate (OUR).[15][16]

Materials:

-

Log-phase fungal culture

-

Respiration Buffer (e.g., sterile phosphate buffer with a carbon source like glucose)

-

Oxygen electrode system (e.g., Clark-type electrode) with a sealed, stirred reaction chamber[14]

-

This compound stock solution

-

Data acquisition system

Procedure:

-

System Calibration: Calibrate the oxygen electrode to 100% saturation using air-saturated respiration buffer and to 0% saturation using a reducing agent like sodium dithionite.[14]

-

Cell Preparation: Harvest fungal cells from a liquid culture, wash, and resuspend them in fresh respiration buffer to a known cell density.

-

Baseline Respiration: Add the fungal suspension to the reaction chamber. Seal the chamber, begin stirring, and record the steady decrease in oxygen concentration. This initial slope represents the basal oxygen uptake rate (OUR).

-

Inhibitor Addition: Inject a known concentration of this compound into the chamber through an injection port.

-

Inhibited Respiration: Continue to record the oxygen concentration. The new, shallower slope represents the inhibited OUR.

-

Data Analysis:

-

Calculate the OUR (e.g., in nmol O2/min/mg dry weight) from the slope of the oxygen concentration curve before and after adding the inhibitor.

-

The percentage of inhibition is calculated as: [(Basal OUR - Inhibited OUR) / Basal OUR] * 100.

-

Repeat the experiment with a range of this compound concentrations to determine the EC50 for respiration inhibition.

-

Mechanism of Fungal Resistance

The high specificity of QoI fungicides for a single target site makes them vulnerable to the development of resistance.[3] The primary mechanism of resistance to this compound and other QoI fungicides is a target site modification resulting from a point mutation in the mitochondrial cytochrome b (CYTb) gene .[3][17]

The most common and significant mutation is a single nucleotide polymorphism that leads to an amino acid substitution of glycine (B1666218) with alanine (B10760859) at position 143 (G143A) .[3][17] This alteration in the protein structure of the Qo binding pocket reduces the binding affinity of the fungicide, rendering it less effective or completely ineffective at inhibiting electron transport.[3][6] This G143A mutation has been identified in numerous fungal pathogens and confers a high level of resistance.[3][17]

Caption: The development of fungicide resistance via target site modification.

Conclusion

This compound is a potent fungicide that acts through a precise and well-understood mechanism: the inhibition of mitochondrial respiration at the cytochrome bc1 complex. By binding to the Qo site on cytochrome b, it effectively shuts down the primary energy-producing pathway in susceptible fungi. While highly effective, its single-site mode of action necessitates careful stewardship and resistance management strategies, primarily focused on mitigating the selection and spread of target-site mutations like G143A in the cytochrome b gene. The experimental protocols detailed herein provide a framework for further research into the efficacy, resistance, and development of novel respiratory inhibitors.

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coenzyme Q – cytochrome c reductase - Wikipedia [en.wikipedia.org]

- 6. scholars.uky.edu [scholars.uky.edu]

- 7. fao.org [fao.org]

- 8. researchgate.net [researchgate.net]

- 9. daneshyari.com [daneshyari.com]

- 10. benchchem.com [benchchem.com]

- 11. Mitochondrial Complex III Activity Assay Kit (ab287844) | Abcam [abcam.com]

- 12. bioscience.co.uk [bioscience.co.uk]

- 13. Mitochondrial complex III activity: from invasive muscle biopsies to patient-friendly buccal swab analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Untitled Document [ucl.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. fungifun.org [fungifun.org]

- 17. Site-directed mutagenesis of the cytochrome b gene and development of diagnostic methods for identifying QoI resistance of rice blast fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Pathway Targeted by Trifloxystrobin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trifloxystrobin is a broad-spectrum synthetic fungicide belonging to the strobilurin class. Its potent antifungal activity stems from its highly specific mode of action: the inhibition of mitochondrial respiration. This technical guide provides a comprehensive overview of the biochemical pathway targeted by this compound, presenting quantitative efficacy data, detailed experimental protocols for studying its mechanism, and visual diagrams of the targeted pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in fungicide research, development, and application.

The Core Target: The Cytochrome bc1 Complex (Complex III)

This compound's primary molecular target is the cytochrome bc1 complex , also known as Complex III , a critical component of the mitochondrial electron transport chain in fungi.[1][2][3] This enzyme complex plays a pivotal role in cellular respiration by catalyzing the transfer of electrons from ubiquinol (B23937) (Coenzyme Q10, reduced form) to cytochrome c. This electron transfer is coupled with the pumping of protons across the inner mitochondrial membrane, generating the proton-motive force that drives the synthesis of ATP, the cell's primary energy currency.

This compound is classified as a Quinone outside Inhibitor (QoI) .[4][5] It specifically binds to the Qo site of cytochrome b, one of the catalytic subunits of the cytochrome bc1 complex.[1][4] This binding event physically obstructs the ubiquinol-binding site, thereby blocking the transfer of electrons to the Rieske iron-sulfur protein and subsequently to cytochrome c1.[1] The interruption of this electron flow leads to a cascade of detrimental effects for the fungal cell:

-

Inhibition of ATP Synthesis: The disruption of the proton gradient directly halts the production of ATP by ATP synthase (Complex V).[6]

-

Cessation of Respiration: The entire electron transport chain is effectively stalled, leading to an inability to reoxidize NADH and FADH2, crucial coenzymes in cellular metabolism.

-

Inhibition of Fungal Growth and Development: The lack of cellular energy prevents essential processes such as spore germination, mycelial growth, and infection.[5]

Quantitative Efficacy of this compound

The efficacy of this compound varies depending on the fungal species, the specific isolate, and the experimental conditions. The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values reported in the literature for mycelial growth inhibition and spore germination.

| Fungal Species | EC50 (µg/mL) for Mycelial Growth Inhibition | Reference |

| Sclerotinia sclerotiorum | 0.01 - 0.80 (mean: 0.06) | [4] |

| Cladobotryum mycophilum | 0.173 | [7] |

| Alternaria alternata | >500 (for many isolates) | [8] |

| Drechslera siccans | 30.72 | [9] |

| Fungal Species | IC50 (mg/L) for Spore Germination | Reference |

| Fusarium graminearum | 2.60 - 2.71 | [10] |

Experimental Protocols

Mycelial Growth Inhibition Assay

This protocol details the procedure for determining the EC50 value of this compound against a target fungus.

Materials:

-

Pure culture of the target fungal species

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

This compound (analytical grade)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO).

-

Media Preparation: Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-55°C in a water bath.

-

Amending Media: Create a series of this compound concentrations in the molten PDA. For example, to achieve final concentrations of 0.01, 0.1, 1, 10, and 100 µg/mL, add the appropriate volume of the stock solution to the agar. Ensure the final solvent concentration is consistent across all plates and does not exceed a non-inhibitory level (typically <1% v/v). Prepare a control plate containing only the solvent.

-

Plating: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

-

Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the leading edge of an actively growing culture of the target fungus. Place the plug, mycelium-side down, in the center of each prepared petri dish.[11]

-

Incubation: Seal the plates and incubate them in the dark at the optimal growth temperature for the fungus (e.g., 25°C) until the mycelium in the control plate has reached approximately 80% of the plate diameter.[11]

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Data Analysis:

-

Calculate the average colony diameter for each concentration.

-

Determine the percentage of mycelial growth inhibition for each concentration relative to the solvent control using the formula: % Inhibition = ((Diameter_control - Diameter_treatment) / Diameter_control) * 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Use probit or log-logistic regression analysis to calculate the EC50 value, which is the concentration that causes 50% inhibition of mycelial growth.[12]

-

Measurement of Mitochondrial Respiration using an Extracellular Flux Analyzer

This protocol outlines a general procedure for assessing the effect of this compound on mitochondrial oxygen consumption rate (OCR) in fungal cells or isolated mitochondria using a Seahorse XF Analyzer.

Materials:

-

Fungal cell culture or isolated mitochondria

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Appropriate assay medium (e.g., XF Base Medium supplemented with substrates like glucose, pyruvate, and glutamine)

-

This compound

-

Mitochondrial inhibitors: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.

-

Seahorse XFe96 or similar extracellular flux analyzer.

Procedure:

-

Cell Seeding: Seed fungal cells into a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere or acclimate.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[6]

-

Assay Preparation:

-

Prepare the assay medium and warm it to 37°C. Adjust the pH to 7.4.

-

Prepare stock solutions of this compound and the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium.

-

Wash the cells in the microplate with the assay medium and replace the final volume as per the manufacturer's instructions.

-

Incubate the cell plate in a non-CO2 incubator at 37°C for one hour prior to the assay.[6]

-

-

Assay Execution:

-

Load the hydrated sensor cartridge with the this compound and inhibitor solutions into the appropriate injection ports. A typical injection sequence would be:

-

Port A: this compound (or vehicle control)

-

Port B: Oligomycin (to inhibit ATP synthase)

-

Port C: FCCP (an uncoupling agent to induce maximal respiration)

-

Port D: Rotenone/Antimycin A (to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration)

-

-

Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer.

-

Run the pre-programmed assay protocol, which will measure the OCR at baseline and after each injection.[13]

-

-

Data Analysis:

-

The Seahorse software will calculate the OCR in real-time.

-

Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A significant decrease in these parameters following this compound injection indicates inhibition of mitochondrial respiration.

-

Visualizing the Pathway and Workflows

Biochemical Pathway of this compound's Action

Caption: Mitochondrial electron transport chain and the inhibitory action of this compound.

Experimental Workflow for Mycelial Growth Inhibition Assay

Caption: Workflow for determining the EC50 of this compound.

Conclusion

This compound's targeted inhibition of the cytochrome bc1 complex in the fungal mitochondrial electron transport chain is a well-established and potent mechanism of action. This specificity makes it a highly effective fungicide against a broad spectrum of plant pathogens. Understanding the intricacies of this biochemical pathway, coupled with robust experimental methodologies for its evaluation, is crucial for the continued development of effective disease management strategies and for mitigating the emergence of resistance. This technical guide provides a foundational resource for researchers and professionals working to advance the field of fungal disease control.

References

- 1. This compound-induced mitophagy through mitochondrial damage in human skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Subnanomolar inhibitor of cytochrome bc1 complex designed by optimizing interaction with conformationally flexible residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. scielo.br [scielo.br]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Redirecting [linkinghub.elsevier.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Trifloxystrobin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifloxystrobin (B1683241) is a broad-spectrum synthetic fungicide belonging to the strobilurin class.[1] Developed from naturally occurring strobilurins found in wood-decaying fungi like Strobilurus tenacellus, it is a potent inhibitor of mitochondrial respiration in fungi.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, synthesis, analytical methods, mode of action, and environmental fate of this compound, tailored for a scientific audience.

Chemical Structure and Identifiers

This compound, with the chemical formula C₂₀H₁₉F₃N₂O₄, is structurally characterized by a toxophore derived from β-methoxyacrylic acid.[1]

Chemical Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | methyl (2E)-2-methoxyimino-2-[2-[[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate |

| CAS Number | 141517-21-7 |

| Molecular Formula | C₂₀H₁₉F₃N₂O₄ |

| Molecular Weight | 408.37 g/mol |

| InChI Key | ONCZDRURRATYFI-TVJDWZFNSA-N |

| Canonical SMILES | CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental behavior and formulating effective delivery systems.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 72.9 °C |

| Boiling Point | ~312 °C |

| Water Solubility | 0.61 mg/L (at 25 °C) |

| Vapor Pressure | 3.4 x 10⁻⁶ Pa (at 25 °C) |

| Log P (Octanol-Water Partition Coefficient) | 4.5 |

| pKa | No dissociation between pH 2-12 |

Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural elucidation and quantification of this compound.

4.1 UV-Vis Spectroscopy this compound exhibits a maximum UV-Vis absorption at approximately 250.7 nm.

4.2 Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy While detailed IR and NMR spectra are not readily available in public literature, these techniques are essential for the structural confirmation of this compound. IR spectroscopy would reveal characteristic peaks for its functional groups, such as C=O (ester), C=N (oxime), and C-F bonds. ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming its complex structure.

Experimental Protocols

5.1 Synthesis of this compound

A common synthetic route to this compound involves the reaction of (E)-2-(2'-bromomethyl phenyl)-2-methyl carbonyl acetate-O-methyl ketoxime with m-trifluoromethyl acetophenone (B1666503) oxime.

-

Reaction Scheme:

-

Detailed Methodology:

-

Reactant Preparation: m-trifluoromethyl acetophenone oxime and (E)-2-(2'-bromomethyl phenyl)-2-methyl carbonyl acetate-O-methyl ketoxime are prepared as the key starting materials.

-

Etherification Reaction: The two starting materials are reacted in a heterogeneous system containing an inorganic alkaline solution (e.g., sodium hydroxide) and an organic solvent (e.g., toluene). A phase transfer catalyst is employed to facilitate the etherification reaction.

-

Work-up and Purification: Following the reaction, the organic phase is separated. The product is then isolated through pressure reduction, recrystallization from a suitable solvent, filtration, and drying to yield this compound.

-

5.2 Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for the analysis of this compound residues.

-

HPLC Method for this compound Analysis:

-

Workflow:

Caption: HPLC Analysis Workflow.

-

Detailed Methodology:

-

Sample Preparation (QuEChERS Method): A homogenized sample is extracted with an organic solvent (e.g., acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

-

Cleanup: The supernatant is subjected to dispersive solid-phase extraction (d-SPE) with a suitable sorbent to remove interfering matrix components.

-

Chromatographic Separation: The cleaned extract is injected into an HPLC system equipped with a C18 reversed-phase column. A mobile phase gradient of acetonitrile (B52724) and water is typically used for separation.

-

Detection: this compound is detected using a UV detector at its maximum absorbance or, for higher sensitivity and selectivity, a tandem mass spectrometer (MS/MS).

Mode of Action

This compound's fungicidal activity stems from its ability to inhibit mitochondrial respiration in fungi.

[2]

-

Signaling Pathway:

Caption: Mode of Action of this compound.

-

Mechanism of Action:

this compound specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi. [2]This binding blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, thereby inhibiting cellular respiration and the production of ATP. The disruption of this vital energy-producing pathway ultimately leads to the cessation of fungal growth and spore germination.

[2]

Environmental Fate and Degradation

Understanding the environmental fate of this compound is critical for assessing its ecological impact.

-

Degradation Pathways:

Caption: Environmental Degradation of this compound.

-

Key Degradation Processes:

-

Hydrolysis: this compound is susceptible to hydrolysis, particularly under neutral to alkaline conditions, leading to the cleavage of the methyl ester group to form its primary metabolite, this compound acid (CGA 321113).

-

Photolysis: In the presence of sunlight, this compound can undergo photolytic degradation in aqueous environments.

-

Microbial Degradation: Soil microorganisms play a significant role in the degradation of this compound, primarily through the hydrolysis of the ester linkage to form this compound acid.

Conclusion

This compound is a highly effective strobilurin fungicide with a well-defined mode of action. Its chemical and physical properties dictate its environmental behavior and inform the development of analytical methods for its detection. A thorough understanding of its synthesis, mode of action, and environmental fate is essential for its responsible use in agriculture and for the development of new fungicidal agents.

References

An In-depth Technical Guide to the Metabolites of Trifloxystrobin and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifloxystrobin (B1683241), a broad-spectrum strobilurin fungicide, is widely used in agriculture to control a range of fungal diseases. Its mechanism of action involves the inhibition of mitochondrial respiration in fungi.[1] Following application, this compound undergoes transformation in the environment and in biological systems, leading to the formation of various metabolites. This technical guide provides a comprehensive overview of the major metabolites of this compound, their biological activities, and the experimental methodologies used for their evaluation. The primary metabolite, this compound acid (CGA 321113), is extensively discussed, along with other identified metabolites. Quantitative data on their toxicological profiles and environmental fate are presented, and key signaling pathways and experimental workflows are visualized.

Introduction

This compound is a synthetic fungicide derived from the naturally occurring strobilurins.[2] Its fungicidal efficacy is attributed to its ability to inhibit the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain, thereby disrupting ATP synthesis in fungal cells.[1] The commercial formulation of this compound is primarily the (E,E)-isomer, which is the most biologically active form.[3][4] However, environmental factors such as sunlight can lead to isomerization to less active forms.[4] Understanding the metabolic fate of this compound and the biological activities of its metabolites is crucial for assessing its overall environmental impact and toxicological profile.

Metabolic Pathways of this compound

This compound is metabolized through several pathways, including hydrolysis, photolysis, and microbial degradation in the environment, as well as enzymatic processes in living organisms.[2]

Environmental Degradation

In soil and aquatic environments, the primary degradation pathway for this compound is the hydrolysis of the methyl ester group to form its main metabolite, this compound acid (CGA 321113).[2][5] This process is influenced by pH and microbial activity.[2][5] Photolysis also contributes to the degradation of this compound, leading to isomerization and the formation of this compound acid.[5]

Metabolism in Animals

In animal systems, the metabolism of this compound is more complex. While hydrolysis to this compound acid still occurs, other significant pathways include O-demethylation of the methoxyimino group and oxidation of the methyl side chain.[6]

A simplified representation of the primary degradation pathway of this compound to its acid metabolite is presented below.

Biological Activity of this compound and its Metabolites

The fungicidal activity of this compound is primarily attributed to the parent molecule. The major metabolite, this compound acid (CGA 321113), is generally considered to be inactive as a fungicide.[2] However, some commercial sources of the analytical standard for CGA 321113 state that its mode of action is also through the inhibition of mitochondrial respiration, which contradicts regulatory findings. Further independent studies are needed to resolve this discrepancy.

Other metabolites, including isomers of this compound and further degradation products, are also generally considered to have significantly lower or no fungicidal activity.[6]

The mechanism of action of this compound involves the inhibition of the mitochondrial electron transport chain, as depicted in the following diagram.

Quantitative Data on Biological Activity

Table 1: Acute Toxicity of this compound and its Metabolites

| Compound | Species | Endpoint | Value (mg/kg bw) | Reference |

| This compound | Rat, Mouse | Oral LD50 | >2000 | [2] |

| This compound | Rat, Rabbit | Dermal LD50 | >2000 | [2] |

| CGA 321113 | Rat | Oral LD50 | >2000 | [7] |

| CGA 373466 | Rat | Oral LD50 | >2000 | [7] |

| CGA 357261 | Rat | Oral LD50 | >2000 | [7] |

| NOA 413163 | Rat | Oral LD50 | >2000 | [7] |

| NOA 413161 | Rat | Oral LD50 | >2000 | [7] |

Table 2: Environmental Fate of this compound and this compound Acid (CGA 321113)

| Compound | Environment | Half-life | Reference |

| This compound | Soil (laboratory) | < 3 days | [2] |

| This compound | Soil (field) | < 5 days | [2] |

| This compound | Water (photolysis) | < 2 days | [2] |

| This compound Acid (CGA 321113) | Soil (laboratory) | ~100 days | [2] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound and its metabolites are often proprietary and not fully disclosed in public literature. However, based on standard methodologies for fungicide testing, a general workflow can be outlined.

General Protocol for In Vitro Fungicidal Activity Assay (Agar Plate Test)

This protocol provides a general method for assessing the inhibitory effect of a compound on the mycelial growth of a fungus.

-

Preparation of Fungal Cultures: The target fungal species is cultured on a suitable nutrient agar (B569324) medium (e.g., Potato Dextrose Agar) until sufficient mycelial growth is achieved.

-

Preparation of Test Compound Solutions: Stock solutions of this compound and its metabolites are prepared in an appropriate solvent (e.g., acetone (B3395972) or dimethyl sulfoxide). A dilution series is then made to achieve the desired test concentrations.

-

Incorporation into Agar Medium: The test compound solutions are added to the molten agar medium at a controlled temperature (e.g., 45-50°C) to achieve the final test concentrations. The agar is then poured into sterile Petri dishes.

-

Inoculation: A small plug of the actively growing fungal culture is placed at the center of each agar plate.

-

Incubation: The inoculated plates are incubated under optimal conditions of temperature and humidity for the specific fungal species.

-

Data Collection and Analysis: The diameter of the fungal colony is measured at regular intervals. The percentage of growth inhibition is calculated relative to a control group (containing only the solvent). The IC50 value (the concentration that inhibits 50% of fungal growth) can then be determined.[8]

The following diagram illustrates a general workflow for such an experiment.

Analytical Methods for Metabolite Identification

The identification and quantification of this compound and its metabolites in various matrices (soil, water, plant and animal tissues) are typically performed using advanced analytical techniques.

-

Sample Preparation: Accelerated Solvent Extraction (ASE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods are commonly used for the extraction of the analytes from the sample matrix.[4][7]

-

Analysis: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and selective determination of this compound and its metabolites.[7][9] Gas Chromatography with Electron Capture Detection (GC-ECD) can also be used.[7]

Conclusion

The metabolism of this compound leads primarily to the formation of this compound acid (CGA 321113), a more persistent but fungicidally inactive metabolite. Other metabolites are formed in smaller quantities and generally exhibit low acute toxicity. The parent compound, this compound, is responsible for the fungicidal activity through the inhibition of mitochondrial respiration. While comprehensive comparative data on the biological activities of all metabolites are not publicly available, the existing toxicological data from regulatory studies provide a solid foundation for risk assessment. Further research to clarify the conflicting reports on the activity of this compound acid and to explore the potential for other biological effects of the metabolites would be beneficial.

References

- 1. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 2. apvma.gov.au [apvma.gov.au]

- 3. This compound: a very broad spectrum foliar fungicide_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. fao.org [fao.org]

- 6. chemrobotics.com [chemrobotics.com]

- 7. Peer review of the pesticide risk assessment of the active substance this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 9. fao.org [fao.org]

The Ecotoxicological Profile of Trifloxystrobin in Aquatic Ecosystems: A Technical Guide

Trifloxystrobin (B1683241) is a broad-spectrum foliar fungicide belonging to the strobilurin class, synthetic analogues of naturally occurring antifungal compounds.[1][2] Its primary mode of action involves the inhibition of mitochondrial respiration by blocking electron transfer within the cytochrome-bc1 complex, effectively halting fungal energy production.[1][2] While highly effective in controlling a range of fungal diseases in agriculture, its widespread use raises concerns about its potential impact on non-target aquatic organisms.[3][4] This technical guide provides an in-depth overview of the ecotoxicology of this compound in aquatic ecosystems, summarizing its environmental fate, toxicity to aquatic life, and the experimental protocols used for its assessment.

Physicochemical Properties and Environmental Fate

This compound is characterized by low aqueous solubility and low vapor pressure.[2][5] The commercial formulation primarily consists of the biologically active EE-isomer; however, exposure to sunlight can lead to photoisomerization into less active forms.[5] In the aquatic environment, this compound is relatively non-persistent, with a short half-life in water.[1][6] It undergoes rapid degradation through processes like photolysis, with environmental half-lives reported to be as short as 0.7 to 1.3 days.[6]

Despite its rapid degradation, this compound has a tendency to partition from the water column to sediment.[1] The primary and most significant metabolite is this compound acid (CGA 321113), which is formed through the hydrolysis of the parent compound.[1][6][7] This acid metabolite is more water-soluble and persistent than this compound, making it a potential concern for leaching and long-term aquatic exposure.[1][8]

Ecotoxicity to Aquatic Organisms

This compound is classified as highly toxic to a range of non-target aquatic organisms, including fish, invertebrates, and algae.[4][5]

Toxicity to Fish

Studies have demonstrated that this compound is highly toxic to fish, with acute toxicity values (96-hour LC50) for species like rainbow trout (Oncorhynchus mykiss) ranging from 15 to 78 µg/L.[4] Chronic exposure to environmentally relevant concentrations has been shown to have sub-lethal effects, including an increased susceptibility to viral pathogens.[3][9] This has been linked to the induction of autophagy through the mTOR signaling pathway, impairing the fish's immune response.[3][9]

Table 1: Acute and Chronic Toxicity of this compound to Fish

| Species | Endpoint | Value (µg/L) | Exposure Duration | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 15 - 78 | 96 hours | [4] |

| Cyprinodon variegatus (Sheepshead Minnow) | LC50 | Very Highly Toxic | - | [2] |

| Danio rerio (Zebrafish) | - | 25 (Increased viral replication) | Chronic | [3][9] |

Toxicity to Aquatic Invertebrates

Aquatic invertebrates, such as Daphnia magna, are also highly sensitive to this compound.[5] The presence of sediment can mitigate some of the toxicity in water-only exposures.[10]

Table 2: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates

| Species | Endpoint | Value (µg/L) | Exposure Duration | Reference |

| Daphnia magna | EC50 | Highly Toxic | 48 hours | [5] |

| Hyalella azteca | LC50 | 20 - 25 | - | [10] |

| Chironomus riparius | EC50 | 450 | 28 days | [11] |

| Chironomus riparius | NOEC | 200 | 28 days | [11] |

| Mysidopsis bahia | EC50 | 9 - 34 | 96 hours | [4] |

Toxicity to Algae and Aquatic Plants

This compound demonstrates significant toxicity to algae, affecting photosynthesis and cell structure.[2] The growth of green algae can be inhibited at low concentrations.[12][13]

Table 3: Toxicity of this compound to Algae and Aquatic Plants

| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Scenedesmus subspicatus | EbC50 | 0.0053 | 72 hours | [11] |

| Lemna gibba | EC50 | 1.93 | 7 days | [5] |

Toxicity to Amphibians

Amphibians are also susceptible to the toxic effects of this compound. Sublethal concentrations have been shown to alter the behavior of tadpoles, potentially affecting predator-prey dynamics.[14]

Table 4: Toxicity of this compound to Amphibians

| Species | Endpoint | Value (µg/L) | Exposure Duration | Reference |

| Xenopus laevis | LC50 | 90 | 96 hours | [4] |

| Bufo cognatus | - | 40 (Behavioral effects) | - | [4] |

Experimental Protocols

The assessment of this compound's ecotoxicity relies on standardized testing protocols, primarily following guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity Testing

-

Fish (e.g., OECD 203): Fish are exposed to a range of this compound concentrations for a 96-hour period.[15] Mortality and sublethal effects are observed at 24, 48, 72, and 96 hours to determine the LC50 value.[15]

-

Aquatic Invertebrates (e.g., OECD 202, Daphnia sp. Acute Immobilisation Test): Invertebrates are exposed for 48 hours, and the concentration that causes immobilization in 50% of the population (EC50) is determined.[15]

-

Algae (e.g., OECD 201, Alga, Growth Inhibition Test): Algal cultures are exposed to various concentrations for 72 hours, and the inhibition of growth is measured to calculate the EC50.

Chronic Toxicity Testing

Chronic studies involve longer exposure periods to assess effects on reproduction, growth, and development. Examples include fish early-life stage tests and Daphnia magna reproduction tests.

Analytical Methods

The determination of this compound and its metabolites in environmental samples is typically performed using advanced analytical techniques.

-

Sample Preparation: Water samples may undergo solid-phase extraction (SPE) to concentrate the analytes.[16][17] Soil and sediment samples are often extracted using methods like accelerated solvent extraction (ASE) or ultrasonication.[17][18]

-

Analysis: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for the quantification of this compound and its acid metabolite.[16][18][19]

Bioaccumulation

As a lipophilic compound (log Kow = 4.5), this compound has the potential to bioaccumulate in the fatty tissues of aquatic organisms.[2][20] Studies have shown that it can be enriched and distributed in various tissues of fish, with the highest concentrations often found in fat and liver.[20]

Visualizations

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. This compound | C20H19F3N2O4 | CID 11664966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Potential aquatic environmental risks of this compound: Enhancement of virus susceptibility in zebrafish through initiation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound (Ref: CGA 279202) [sitem.herts.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Potential aquatic environmental risks of this compound: Enhancement of virus susceptibility in zebrafish through initiation of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acute toxicity of pyraclostrobin and this compound to Hyalella azteca | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 11. chemrobotics.com [chemrobotics.com]

- 12. The fungicide azoxystrobin promotes freshwater cyanobacterial dominance through altering competition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Toxicity of the fungicide this compound on tadpoles and its effect on fish-tadpole interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. scielo.br [scielo.br]

- 17. pubs.usgs.gov [pubs.usgs.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. e3s-conferences.org [e3s-conferences.org]

The Journey of Trifloxystrobin in Soil: A Technical Guide to its Persistence and Mobility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the environmental fate of Trifloxystrobin, a broad-spectrum strobilurin fungicide, with a specific focus on its persistence and mobility in the soil ecosystem. Understanding these parameters is crucial for assessing its potential environmental impact and ensuring its safe and effective use in agriculture. This document provides a comprehensive overview of its degradation kinetics, adsorption-desorption characteristics, and leaching potential, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Executive Summary

This compound exhibits relatively low persistence in soil, with a rapid degradation rate. Its primary degradation product is this compound acid (CGA-321113), which is more persistent and mobile than the parent compound. The mobility of this compound itself is low due to its strong adsorption to soil particles, a process influenced by soil organic matter and clay content. However, the higher mobility of its main metabolite, this compound acid, warrants consideration for potential groundwater contamination. The degradation of this compound is a multifaceted process involving hydrolysis, photolysis, and significant microbial activity.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the soil persistence and mobility of this compound and its primary metabolite, this compound acid. These values are compiled from various laboratory and field studies and provide a comparative overview of their environmental behavior.

| Parameter | This compound | This compound acid (CGA-321113) | Reference(s) |

| Soil Half-Life (DT50) | 1.8 - 5 days (laboratory); < 5 days (field) | ~100 - 493 days (laboratory) | [1][2][3] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 2709 - 6300 L/kg | 49 - 127 L/kg | [4][5] |

| Classification of Mobility | Low to Immobile | Slightly to Moderately Mobile | [1][4][6] |

Note: The wide range of reported values reflects the influence of varying soil types, environmental conditions (e.g., temperature, moisture), and microbial populations on the persistence and mobility of the compounds.

Degradation Pathway of this compound in Soil

The degradation of this compound in the soil environment is a complex process driven by abiotic and biotic factors. The primary transformation product is this compound acid (CGA-321113), formed through the hydrolysis of the methyl ester group. Microbial metabolism plays a crucial role in this rapid conversion.[1][7] Photolysis can also contribute to degradation, particularly at the soil surface, leading to the formation of various isomers.[7]

Degradation pathway of this compound in soil.

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the soil persistence and mobility of this compound. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (US EPA).

Aerobic Soil Metabolism (Degradation) Study (based on OECD Guideline 307)

This study aims to determine the rate and route of this compound degradation in soil under aerobic conditions.

Experimental Workflow:

Workflow for an aerobic soil metabolism study.

Methodology:

-

Soil Selection and Preparation: Representative agricultural soils are collected, sieved (<2 mm), and characterized (pH, organic carbon content, texture, etc.). The soil is brought to a specific moisture level (e.g., 40-60% of maximum water holding capacity) and pre-incubated to stabilize microbial activity.[8]

-

Test Substance Application: Radiolabeled ([¹⁴C]) this compound is applied to the soil samples at a concentration relevant to agricultural practices.

-

Incubation: The treated soil samples are incubated in the dark in flow-through systems or biometer flasks at a constant temperature (e.g., 20-25°C) for a period of up to 120 days.[8][9] A continuous stream of carbon dioxide-free, humidified air is passed through the samples to maintain aerobic conditions.[2]

-

Sampling and Analysis: Soil samples are collected at various time intervals. The parent compound and its transformation products are extracted using an appropriate solvent system, often employing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[3][10] The extracts are analyzed by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]

-

Data Analysis: The concentration of this compound is plotted against time to determine the degradation kinetics. The time required for 50% of the initial concentration to dissipate (DT50 or half-life) is calculated using first-order kinetics.[13][14] Transformation products are identified and quantified.

Adsorption-Desorption Study (based on OECD Guideline 106)

This study determines the extent to which this compound and its metabolites are adsorbed to soil particles, which is a key indicator of their mobility.

Experimental Workflow:

Workflow for an adsorption-desorption batch equilibrium study.

Methodology:

-

Preparation: Several soil types with varying characteristics are used. A stock solution of this compound is prepared in a 0.01 M calcium chloride solution, which mimics the ionic strength of soil water.[5][15]

-

Adsorption Phase: A known mass of soil is mixed with a known volume of the this compound solution in a centrifuge tube. The mixture is agitated (e.g., on a shaker) for a predetermined time to reach equilibrium.[4][15]

-

Separation and Analysis: The soil suspension is centrifuged to separate the solid and liquid phases. The concentration of this compound remaining in the supernatant (aqueous phase) is determined by HPLC-MS/MS or a similar analytical technique.[5]

-

Desorption Phase: The supernatant from the adsorption phase is removed, and a fresh solution of 0.01 M calcium chloride is added to the soil pellet. The mixture is re-equilibrated, and the concentration of this compound in the aqueous phase is measured to determine the amount desorbed.[12]

-

Data Calculation: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are then calculated.[16]

Soil Column Leaching Study (based on OECD Guideline 312 and OPPTS 835.1240)

This study simulates the leaching of this compound and its metabolites through the soil profile under controlled laboratory conditions.

Methodology:

-

Column Preparation: Glass or stainless steel columns are packed with sieved soil to a specific bulk density, typically to a depth of 30 cm.[16][17] The columns are saturated with a solution of 0.01 M calcium chloride ("artificial rain") and allowed to drain.[16]

-

Application: A known amount of this compound (often ¹⁴C-labeled) is applied to the surface of the soil column. For studies on metabolite mobility, aged residues from a degradation study can be used.[18][19]

-

Leaching: A specified volume of artificial rain is applied to the top of the column over a set period (e.g., 48 hours) to simulate rainfall.[17]

-

Leachate Collection and Analysis: The leachate (water that passes through the column) is collected in fractions and analyzed for the parent compound and its metabolites.[17]

-

Soil Analysis: After the leaching period, the soil column is frozen and sectioned into segments (e.g., every 5-6 cm). Each segment is extracted and analyzed to determine the distribution of this compound and its metabolites within the soil profile.[17][18]

-

Data Interpretation: The results provide a profile of the mobility of the compounds, indicating their potential to reach lower soil layers and potentially groundwater.

Conclusion

The soil persistence and mobility of this compound are characterized by its rapid degradation into the more persistent and mobile this compound acid. While the parent compound poses a low risk of leaching due to strong soil adsorption, the mobility of its primary metabolite necessitates careful consideration in environmental risk assessments. The experimental protocols outlined in this guide, based on standardized international guidelines, provide a robust framework for generating the necessary data to evaluate the environmental fate of this compound and similar agrochemicals. This information is indispensable for ensuring that their use is both effective for crop protection and safe for the environment.

References

- 1. oecd.org [oecd.org]

- 2. shop.fera.co.uk [shop.fera.co.uk]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. Pesticide Half-life [npic.orst.edu]

- 7. oecd.org [oecd.org]

- 8. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. ars.usda.gov [ars.usda.gov]

- 11. fao.org [fao.org]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. cdpr.ca.gov [cdpr.ca.gov]

- 14. cdpr.ca.gov [cdpr.ca.gov]

- 15. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 16. oecd.org [oecd.org]

- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 19. downloads.regulations.gov [downloads.regulations.gov]

The Discovery and Synthesis of Trifloxystrobin: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trifloxystrobin is a broad-spectrum, synthetic strobilurin fungicide renowned for its "mesostemic" action, combining surface-level protection with translaminar movement within plant tissues.[1][2] Discovered and developed by Novartis (now Syngenta), it represents a significant advancement in the chemical class of fungicides derived from naturally occurring strobilurins.[3] Its mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Quinone-outside (Qo) site of the cytochrome bc1 complex (Complex III), thereby blocking electron transfer and halting ATP synthesis.[1][4] This guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, including detailed experimental protocols and quantitative efficacy data.

Discovery and Development

This compound emerged from research programs aimed at developing synthetic analogues of natural strobilurins, which are secondary metabolites produced by various wood-decaying fungi.[3] These natural compounds, while effective fungicides, often lack the photostability required for agricultural applications. The development of this compound focused on creating a molecule with enhanced stability and a broader spectrum of activity. The commercial formulation of this compound is primarily the (E,E)-isomer, which is the most biologically active form.[5]

Physicochemical Properties

This compound is a white, odorless powder with the following chemical and physical properties:

| Property | Value |

| Chemical Formula | C20H19F3N2O4 |

| Molar Mass | 408.38 g/mol |

| Melting Point | 72.9 °C |

| Water Solubility | 0.61 mg/L (at 25°C) |

| Vapor Pressure | 3.4 x 10^-4 mPa (at 25°C) |

| Log P (octanol-water) | 4.5 |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of key intermediates. The following is a representative synthetic route based on publicly available patent literature.

Synthesis of Intermediate 1: (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate

A crucial intermediate in the synthesis of this compound is (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate. One synthetic approach involves the photobromination of (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate.[6] This process can be optimized using continuous-flow photochemistry to improve yield and selectivity for the monobrominated product over the dibrominated byproduct.[6]

Synthesis of Intermediate 2: m-trifluoromethyl acetophenone (B1666503) oxime

This intermediate is prepared from m-trifluoromethyl acetophenone through oximation with hydroxylamine.

Final Condensation Step

The final step in the synthesis of this compound involves the condensation of (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate with m-trifluoromethyl acetophenone oxime.

Logical Relationship of this compound Synthesis

Caption: Logical workflow for the synthesis of this compound.

Mode of Action: Inhibition of Mitochondrial Respiration

This compound's fungicidal activity stems from its ability to disrupt the mitochondrial electron transport chain in fungi.[1] Specifically, it binds to the Qo (Quinone-outside) site of the cytochrome bc1 complex (Complex III).[4] This binding event blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, which is a critical step in the generation of ATP through oxidative phosphorylation.[7] The inhibition of ATP synthesis leads to a rapid cessation of cellular energy production, ultimately resulting in fungal cell death.[1]

Signaling Pathway of Mitochondrial Electron Transport Chain Inhibition

Caption: Inhibition of the mitochondrial electron transport chain by this compound.

Fungicidal Spectrum and Efficacy

This compound exhibits a broad spectrum of activity against a wide range of fungal pathogens from the Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes classes.[8] It is effective against diseases such as powdery mildews, leaf spots, rusts, and downy mildews on a variety of crops.[9]

Table 1: In Vitro Efficacy of this compound Against Various Fungal Pathogens

| Fungal Pathogen | Disease | Crop | EC50 (µg/mL) | Reference |

| Sclerotinia sclerotiorum | White Mold | Oilseed Rape | 0.01 - 0.80 | [10] |

| Rhizoctonia solani | Sheath Blight | Sugar Beet | 0.14 - 823.54 | [11] |

| Podosphaera leucotricha | Powdery Mildew | Apple | Highly Effective | [12] |

| Venturia inaequalis | Apple Scab | Apple | Highly Effective | [13] |

| Magnaporthe oryzae | Rice Blast | Rice | Highly Effective | [14] |

Experimental Protocols

Example Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common principles found in patent literature. Researchers should consult specific patents for detailed reaction conditions and optimize as necessary.

Materials:

-

(E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate

-

m-trifluoromethyl acetophenone oxime

-

Potassium carbonate (or other suitable base)

-

Dimethylformamide (DMF) or other suitable solvent

-

Water

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve m-trifluoromethyl acetophenone oxime in DMF.

-

Add potassium carbonate to the solution and stir.

-

Add a solution of (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate in DMF dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Protocol for In Vitro Fungicide Bioassay

This protocol is adapted from a method for determining the EC50 of fungicides against mycelial growth.[10][15]

Materials:

-

Potato Dextrose Agar (PDA)

-

This compound stock solution (in a suitable solvent like acetone)

-

Pure culture of the target fungus

-

Petri dishes (90 mm)

-

Sterile cork borer (5 mm)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a series of dilutions of the this compound stock solution.

-

Add the appropriate volume of each dilution to molten PDA to achieve the desired final concentrations. Also, prepare control plates with the solvent alone.

-

Pour the amended PDA into Petri dishes and allow to solidify.

-

From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

-

Place the mycelial plug in the center of each PDA plate (both treated and control).

-

Incubate the plates at the optimal temperature for the specific fungus in the dark.

-

Measure the colony diameter in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

-

Determine the EC50 value by probit analysis or by plotting the percentage inhibition against the log of the fungicide concentration.

Experimental Workflow for Fungicide Efficacy Testing

Caption: A typical experimental workflow for in vitro fungicide efficacy testing.

Conclusion

This compound remains a vital tool in modern agriculture for the management of a wide array of fungal diseases. Its discovery as a synthetic strobilurin with enhanced stability and a unique mesostemic mode of action has provided farmers with a powerful and reliable fungicide. The continued study of its synthesis, mode of action, and efficacy is crucial for its responsible and effective use in integrated pest management programs and for the development of new and improved fungicidal agents.

References

- 1. Unlocking Crop Potential: The Efficacy of this compound Fungicide in Modern Agriculture [hbjrain.com]

- 2. Effective Use of this compound for Crop Protection Against Fungal Diseases [cnagrochem.com]

- 3. apvma.gov.au [apvma.gov.au]

- 4. researchgate.net [researchgate.net]

- 5. This compound (Ref: CGA 279202) [sitem.herts.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. microbenotes.com [microbenotes.com]

- 8. This compound, is the nemesis of fungi. Remember, you must: Don't use too much - Knowledge [plantgrowthhormones.com]

- 9. This compound can cure almost all fungal diseases, and cure thoroughly - Knowledge [ba.plant-growth-regulator.com]

- 10. daneshyari.com [daneshyari.com]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Apple scab control - Revista Cultivar [revistacultivar.com]

- 14. vegetosindia.org [vegetosindia.org]

- 15. Frontiers | Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China [frontiersin.org]

Trifloxystrobin's Fungicidal Spectrum: A Technical Guide for Researchers

Authored for researchers, scientists, and professionals in drug development, this in-depth technical guide delineates the spectrum of activity of the fungicide Trifloxystrobin against a wide array of plant pathogens. This document provides a comprehensive overview of its efficacy, mode of action, and the experimental methodologies used to evaluate its performance.

Introduction

This compound is a broad-spectrum, mesostemic fungicide belonging to the strobilurin class, specifically a Quinone outside Inhibitor (QoI).[1][2] Its unique properties, including high affinity to the plant surface, translaminar activity, and redistribution in the vapor phase, provide comprehensive and long-lasting protection against fungal pathogens.[3][4][5] this compound is effective against fungi from the Ascomycetes, Deuteromycetes, Basidiomycetes, and Oomycetes classes, making it a critical tool in integrated pest management programs for a variety of agricultural and horticultural crops.[3][6][7]

Mode of Action: Inhibition of Mitochondrial Respiration

This compound's primary mode of action is the inhibition of mitochondrial respiration in fungi.[3][4] It specifically binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain.[2][6][8] This binding action blocks the transfer of electrons between cytochrome b and cytochrome c1, which disrupts the production of adenosine (B11128) triphosphate (ATP), the essential energy currency for cellular processes.[4][6][8][9] The resulting energy deficiency effectively halts fungal spore germination and mycelial growth.[3][4] Resistance to this compound and other QoI fungicides has been linked to a single nucleotide polymorphism in the cytochrome b gene, leading to an amino acid substitution (G143A), which prevents the fungicide from binding effectively.[2][10]

Spectrum of Activity and Efficacy Data

This compound exhibits a broad spectrum of activity against numerous plant pathogens. The following tables summarize quantitative efficacy data from various in vitro and in vivo studies.

In Vitro Efficacy Data

The half-maximal effective concentration (EC50) is a standard measure of a fungicide's in vitro potency, representing the concentration required to inhibit 50% of fungal growth.

| Pathogen | Host | Mean EC50 (µg/mL) | EC50 Range (µg/mL) |

| Sclerotinia sclerotiorum | Oilseed Rape | 0.06[6] | 0.01 - 0.80[6] |

| Cercospora zeae-maydis | Corn | 0.0023[11] | 0.0004 - 0.0034[11] |

| Corynespora cassiicola | Cucumber | 105.11 - 462.02 (resistant isolates)[12] | - |

In Vivo and Field Efficacy Data

Field trials provide crucial data on the performance of a fungicide under real-world conditions, often measured as percent disease control or yield increase.

| Crop | Disease(s) | Application Rate | Efficacy |

| Apples & Pears | Black Spot (Venturia inaequalis), Powdery Mildew (Podosphaera leucotricha) | 10-15g product/100L[13] | Equivalent or better than standard treatments[13] |

| Grapes | Powdery Mildew (Uncinula necator), Downy Mildew (Plasmopara viticola) | 10-15g product/100L[13] | Significant disease suppression[3] |

| Wheat | Septoria tritici blotch (Zymoseptoria tritici) | Flag leaf application | >70% disease incidence reduction, 8-12% yield increase[6] |

| Oilseed Rape | Sclerotinia Stem Rot (Sclerotinia sclerotiorum) | 45 µg/mL | 100.0% preventive efficacy, 73.4% curative efficacy[6] |

| Rice | False Smut (Ustilaginoidea virens) | Two sprays of Tebuconazole 50% + this compound 25% WP | 2.80% disease severity (lowest among treatments)[14] |

| Pomegranate | Anthracnose (Colletotrichum gloeosporioides) | Tebuconazole + this compound | 4.50% disease index, 10.92 t/ha yield (highest among treatments)[15] |

| Betelvine | Anthracnose (Colletotrichum gloeosporioides) | Tebuconazole 50% + this compound 25% WG | 87.50% inhibition[5] |

Experimental Protocols

Standardized experimental protocols are essential for the accurate and reproducible evaluation of fungicide efficacy.

In Vitro Mycelial Growth Inhibition Assay (EC50 Determination)

This protocol details the agar (B569324) dilution method for determining the EC50 value of this compound.

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO).

-

Medium Preparation: Prepare potato dextrose agar (PDA) and sterilize. Allow it to cool to approximately 50-55°C.

-

Fungicide Amendment: Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control with the solvent alone should also be prepared.

-

Plating: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

-

Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the actively growing edge of a fungal culture onto the center of each plate.

-

Incubation: Incubate the plates at the optimal temperature for the specific pathogen in the dark.

-

Data Collection: After a predetermined incubation period (when the control colony has reached a suitable size), measure two perpendicular diameters of the mycelial growth on each plate.

-

Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value is then determined by probit analysis or by regressing the percent inhibition against the log-transformed fungicide concentrations.[14]

In Vivo Foliar Disease Control Efficacy Trial

This protocol outlines a typical field trial to assess the efficacy of this compound in controlling a foliar disease.

-

Trial Site Selection and Design: Choose a site with a history of the target disease and a susceptible crop variety.[3][16] The trial should be laid out in a randomized complete block design with a minimum of three replications.[3]

-

Treatments: Include an untreated control, a standard commercial fungicide (reference product), and this compound at various application rates.

-

Application: Apply the fungicide treatments using calibrated spray equipment to ensure uniform coverage.[3] The timing of applications should be based on the disease epidemiology and crop growth stage.

-

Inoculation (if necessary): If natural disease pressure is low, artificial inoculation with the pathogen may be required to ensure a valid test.

-

Disease Assessment: At appropriate intervals after application, assess disease severity using a standardized rating scale (e.g., percentage of leaf area affected).[8]

-

Yield Data Collection: At crop maturity, harvest the plots and measure the yield.[8]

-

Data Analysis: Subject the disease severity and yield data to analysis of variance (ANOVA) to determine statistically significant differences between treatments.[16]

Conclusion

This compound is a highly effective, broad-spectrum fungicide with a well-defined mode of action. Its mesostemic properties contribute to its robust performance in controlling a wide range of economically important plant diseases across numerous crops. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and professionals involved in the study and development of fungicidal compounds. Continued research and adherence to resistance management strategies are crucial to preserving the long-term efficacy of this important agricultural tool.

References

- 1. researchgate.net [researchgate.net]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. ppqs.gov.in [ppqs.gov.in]

- 4. projectblue.blob.core.windows.net [projectblue.blob.core.windows.net]

- 5. journaljeai.com [journaljeai.com]

- 6. Unlocking Crop Potential: The Efficacy of this compound Fungicide in Modern Agriculture [hbjrain.com]

- 7. Latest fungicide performance update includes new products and efficacy warnings | AHDB [ahdb.org.uk]

- 8. researchgate.net [researchgate.net]

- 9. The Electron Transport Chain [moodle2.units.it]

- 10. naicc.org [naicc.org]

- 11. researchgate.net [researchgate.net]

- 12. Effective Use of this compound for Crop Protection Against Fungal Diseases [cnagrochem.com]

- 13. ijcmas.com [ijcmas.com]

- 14. researchgate.net [researchgate.net]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

An In-depth Technical Guide on the Uptake and Translocation of Trifloxystrobin in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifloxystrobin (B1683241), a broad-spectrum fungicide from the strobilurin class, is widely utilized in agriculture to control a range of fungal diseases. Its efficacy is intrinsically linked to its uptake into plant tissues and subsequent translocation, which dictates its distribution and persistence. This technical guide provides a comprehensive overview of the current understanding of this compound's uptake and translocation processes in plants. It synthesizes quantitative data from various studies, details the experimental protocols used to generate this data, and visually represents the key pathways and workflows involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of fungicide behavior in plants and the development of novel crop protection strategies.

Introduction

This compound's mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex.[1] For effective disease control, the fungicide must reach the sites of fungal infection or be present in plant tissues at concentrations sufficient to inhibit fungal growth. This is achieved through its uptake by the plant and subsequent movement within the plant's vascular system. Understanding the dynamics of these processes is crucial for optimizing application strategies, predicting environmental fate, and ensuring food safety.